Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-

CAS No.: 71315-16-7

Cat. No.: VC18485543

Molecular Formula: C19H16O4

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71315-16-7 |

|---|---|

| Molecular Formula | C19H16O4 |

| Molecular Weight | 308.3 g/mol |

| IUPAC Name | 3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C19H16O4/c20-18(21)13-19(22,17-7-4-12-23-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12,22H,13H2,(H,20,21) |

| Standard InChI Key | BAHQNJTUXOYSSF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O |

Introduction

Structural Elucidation and Molecular Properties

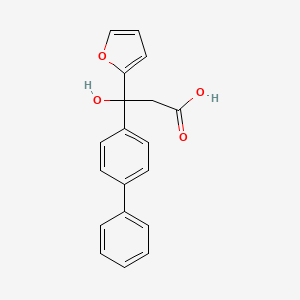

Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-, exhibits a stereochemically defined structure with a central propanoic acid backbone substituted at the β-position by hydroxyl, biphenylyl, and furyl groups. The biphenylyl moiety consists of two phenyl rings connected by a single bond, while the furyl group introduces a heterocyclic oxygen atom, enhancing the compound’s polarity and electronic diversity.

Spectroscopic and Chromatographic Characterization

Advanced analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying purity and structural integrity. The canonical SMILES string, C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O, provides a machine-readable representation of its connectivity, while the InChIKey BAHQNJTUXOYSSF-UHFFFAOYSA-N facilitates database interoperability.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 71315-17-8, 71315-16-7* |

| Molecular Formula | |

| Molecular Weight | 308.3 g/mol |

| IUPAC Name | 3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O |

| PubChem CID | 3054483 |

*Discrepancy in CAS registry numbers requires verification for stereochemical specificity.

Synthesis and Characterization

Synthetic Pathways

The synthesis of hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-, typically involves a multi-step sequence starting with condensation reactions between substituted phenols and furan derivatives. For example, a biphenylyl Grignard reagent may react with a furan-containing ketone intermediate, followed by hydroxylation and acid-catalyzed cyclization.

Critical Reaction Conditions:

-

Temperature: Maintained between 50–80°C to balance reaction kinetics and side-product formation.

-

Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility of aromatic intermediates.

-

Catalysts: Lewis acids such as aluminum chloride () or transition-metal catalysts facilitate electrophilic substitutions.

Purification and Yield Optimization

Post-synthesis purification often employs column chromatography using silica gel or reverse-phase matrices to isolate the target compound from byproducts. Reported yields range from 45–65%, contingent on reaction scale and purification efficiency.

Chemical Reactivity and Functional Transformations

Esterification and Derivatization

The carboxylic acid group undergoes esterification with alcohols under acidic conditions (e.g., ) to produce ester derivatives, which are valuable for probing structure-activity relationships in drug discovery. The hydroxyl group may also participate in etherification or glycosylation reactions.

Acid-Base Behavior

In aqueous solutions, the compound exhibits pH-dependent solubility due to ionization of the carboxylic acid group (). At physiological pH (7.4), the deprotonated form dominates, enhancing bioavailability in biological systems.

| Application Domain | Proposed Mechanism |

|---|---|

| Pharmaceuticals | Kinase inhibition via biphenylyl π-π stacking |

| Polymer Chemistry | Monomer for cross-linked hydrogels |

| Catalysis | Ligand in transition-metal complexes |

Research Findings and Biological Activity

In Vitro Studies

While empirical data on biological activity are scarce, structural analogs demonstrate antioxidant and anti-inflammatory properties. The hydroxyl group may scavenge free radicals, while the carboxylic acid could modulate cyclooxygenase (COX) pathways.

Toxicological Considerations

Current data classify the compound as "For research use only", with no human or veterinary applications approved. Acute toxicity studies in model organisms are necessary to establish safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume